2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 353.4 g/mol. This compound is classified as an acetamide derivative and contains both aromatic and heterocyclic structures, making it of interest in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. The compound is identified by its CAS number 896367-29-6, which facilitates its recognition in chemical databases and literature .
The synthesis of 2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide typically involves multi-step reactions that include the formation of the pyrrolidine ring, introduction of the nitrophenyl group, and subsequent acetamide formation.
Methods:
Technical Details: The reaction conditions (temperature, solvents, catalysts) play a critical role in determining yield and purity. Common techniques for monitoring these reactions include thin-layer chromatography and nuclear magnetic resonance spectroscopy.
The molecular structure of 2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide can be represented using various structural formulas, including InChI and SMILES notations:
InChI=1S/C19H19N3O4/c1-13-2-6-16(7-3-13)21-12-15(11-19(21)24)20-18(23)10-14-4-8-17(9-5-14)22(25)26/h2-9,15H,10-12H2,1H3,(H,20,23)The compound features:
2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for compounds like 2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide often relates to their biological activity, potentially acting as inhibitors or modulators in biochemical pathways.
Process:
Data regarding specific targets or pathways would require further empirical studies.
The physical properties of 2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide include:
This compound has potential applications in several scientific domains:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: